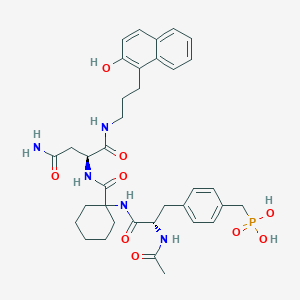

CGP78850

Description

Propriétés

Formule moléculaire |

C36H46N5O9P |

|---|---|

Poids moléculaire |

723.8 g/mol |

Nom IUPAC |

[4-[(2S)-2-acetamido-3-[[1-[[(2S)-4-amino-1-[3-(2-hydroxynaphthalen-1-yl)propylamino]-1,4-dioxobutan-2-yl]carbamoyl]cyclohexyl]amino]-3-oxopropyl]phenyl]methylphosphonic acid |

InChI |

InChI=1S/C36H46N5O9P/c1-23(42)39-29(20-24-11-13-25(14-12-24)22-51(48,49)50)34(46)41-36(17-5-2-6-18-36)35(47)40-30(21-32(37)44)33(45)38-19-7-10-28-27-9-4-3-8-26(27)15-16-31(28)43/h3-4,8-9,11-16,29-30,43H,2,5-7,10,17-22H2,1H3,(H2,37,44)(H,38,45)(H,39,42)(H,40,47)(H,41,46)(H2,48,49,50)/t29-,30-/m0/s1 |

Clé InChI |

DXUDLEHAROCUHM-KYJUHHDHSA-N |

SMILES isomérique |

CC(=O)N[C@@H](CC1=CC=C(C=C1)CP(=O)(O)O)C(=O)NC2(CCCCC2)C(=O)N[C@@H](CC(=O)N)C(=O)NCCCC3=C(C=CC4=CC=CC=C43)O |

SMILES canonique |

CC(=O)NC(CC1=CC=C(C=C1)CP(=O)(O)O)C(=O)NC2(CCCCC2)C(=O)NC(CC(=O)N)C(=O)NCCCC3=C(C=CC4=CC=CC=C43)O |

Origine du produit |

United States |

Foundational & Exploratory

The Core Mechanism of Action of CGP78850: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a detailed technical overview of the mechanism of action for the compound CGP78850. Contrary to potential misconceptions, this compound is not a GABA B receptor antagonist. It is a potent and selective competitor of the Growth factor receptor-bound protein 2 (Grb2) Src Homology 2 (SH2) domain. By binding to the Grb2 SH2 domain, this compound effectively disrupts the interaction between Grb2 and phosphorylated tyrosine residues on activated receptor tyrosine kinases (RTKs) and other signaling proteins. This inhibition blocks the recruitment of the guanine nucleotide exchange factor Sos to the plasma membrane, thereby preventing the activation of Ras and the subsequent downstream signaling cascades, such as the MAPK/ERK pathway. This mechanism underlies its potential as an anti-cancer agent, as it can inhibit the growth and motility of cancer cells driven by hyperactive RTK signaling.

Core Mechanism: Inhibition of Grb2 SH2 Domain Interaction

This compound functions as a peptidomimetic, designed to mimic the phosphotyrosine-containing motifs that the Grb2 SH2 domain recognizes. The primary mechanism of action is the competitive inhibition of the Grb2 SH2 domain's binding to its phosphopeptide partners.[1] Grb2 is an essential adaptor protein in cellular signaling, composed of a central SH2 domain flanked by two SH3 domains. The SH2 domain specifically binds to phosphorylated tyrosine residues (pY) within a pY-X-N-X consensus sequence on activated RTKs like the Epidermal Growth Factor Receptor (EGFR) and other adaptor proteins such as Shc.[1]

Upon binding of a growth factor to its receptor, the receptor dimerizes and autophosphorylates, creating docking sites for Grb2. Grb2, via its SH3 domains, then recruits Son of sevenless (Sos), a guanine nucleotide exchange factor, to the cell membrane. Sos, in turn, activates Ras by promoting the exchange of GDP for GTP. Activated Ras then triggers a cascade of downstream signaling pathways, most notably the Raf-MEK-ERK (MAPK) pathway, which promotes cell proliferation, differentiation, and survival.

This compound competitively binds to the pY-binding pocket of the Grb2 SH2 domain, physically obstructing its association with activated receptors and other signaling molecules.[1] This disruption of the Grb2-pY interaction is the critical step in its mechanism of action, leading to the inhibition of the entire downstream signaling cascade.

Quantitative Data Summary

The potency of this compound has been evaluated in various in vitro assays. The following table summarizes the key quantitative data regarding its inhibitory activity.

| Assay Type | Target Interaction | Cell Line | IC50 Value | Reference |

| ELISA | GST-Met / Grb2 SH2 | N/A | 2.0 µM | |

| ELISA | EGFR / Grb2 | N/A | 0.8 µM | |

| Cell Scattering Assay | HGF/SF-induced scattering | A431 cells | ~10 µM | |

| Cell Scattering Assay | HGF/SF-induced scattering | MDCK cells | ~10 µM |

Signaling Pathway Diagram

The following diagram illustrates the EGFR-Grb2-Ras signaling pathway and the inhibitory action of this compound.

Key Experimental Protocols

Fluorescence Polarization Competition Assay for Grb2 SH2 Binding

This assay is used to determine the binding affinity (IC50) of this compound for the Grb2 SH2 domain by measuring its ability to displace a fluorescently labeled phosphopeptide probe.

Experimental Workflow Diagram

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.05% Tween-20).

-

Grb2 SH2 Domain: Purify recombinant Grb2 SH2 domain protein. The final concentration in the assay will depend on the Kd of the fluorescent probe.

-

Fluorescent Probe: A high-affinity phosphopeptide ligand for the Grb2 SH2 domain (e.g., a peptide derived from Shc) is synthesized and labeled with a fluorophore (e.g., FITC or a rhodamine dye). The concentration of the probe should be at or below its Kd for the Grb2 SH2 domain.

-

This compound: Prepare a serial dilution of this compound in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well or 384-well black microplate, add a fixed concentration of the Grb2 SH2 domain to each well.

-

Add the serially diluted this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with no Grb2 SH2 protein (minimum polarization).

-

Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the Grb2 SH2 domain.

-

Add the fluorescent probe to all wells at a fixed final concentration.

-

Incubate the plate for an additional 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization of each well using a suitable plate reader.

-

Subtract the background polarization (wells without Grb2 SH2) from all other readings.

-

Plot the fluorescence polarization values against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent probe.

-

Ras Activation Pull-Down Assay

This assay is used to determine the effect of this compound on the activation of Ras in cells following stimulation with a growth factor.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., A431 or MDCK cells) to 70-80% confluency.

-

Serum-starve the cells overnight to reduce basal Ras activation.

-

Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a growth factor (e.g., EGF or HGF) for a short period (e.g., 5-10 minutes) to induce Ras activation.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

-

Pull-Down of Activated Ras:

-

Incubate equal amounts of protein from each sample with a GST-fusion protein of the Ras-binding domain (RBD) of Raf-1, which is coupled to glutathione-agarose beads. The RBD of Raf-1 specifically binds to the active, GTP-bound form of Ras.

-

Incubate the mixture for 1 hour at 4°C with gentle rotation.

-

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for Ras (pan-Ras or an isoform-specific antibody).

-

Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

-

The intensity of the band corresponding to Ras will be proportional to the amount of activated Ras in the original cell lysate. Analyze the band intensities to determine the dose-dependent inhibition of Ras activation by this compound.

-

Conclusion

This compound is a specific inhibitor of the Grb2 SH2 domain, which plays a critical role in signal transduction downstream of receptor tyrosine kinases. By competitively blocking the interaction of Grb2 with its phosphopeptide binding partners, this compound effectively inhibits the activation of the Ras-MAPK pathway. This mechanism of action provides a clear rationale for its investigation as a therapeutic agent in cancers characterized by the overexpression or constitutive activation of receptor tyrosine kinases. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other molecules targeting this crucial signaling node.

References

CGP78850: A Technical Guide to a Potent Inhibitor of the Grb2-SH2 Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP78850 is a rationally designed, potent, and selective small molecule inhibitor that competitively targets the Src Homology 2 (SH2) domain of the Growth factor receptor-bound protein 2 (Grb2). By disrupting the interaction between Grb2 and phosphorylated tyrosine residues on activated receptor tyrosine kinases (RTKs) and other signaling proteins, this compound effectively uncouples upstream growth factor signaling from the downstream Ras/MAPK pathway. This targeted mechanism of action has established this compound as a valuable chemical probe for studying Grb2-mediated signaling and as a potential therapeutic agent in cancers characterized by the overexpression or constitutive activation of RTKs. This guide provides a comprehensive overview of the technical details of this compound, including its mechanism of action, quantitative biochemical and cellular activities, and detailed experimental protocols for its characterization.

Introduction

The Grb2 adaptor protein plays a pivotal role in intracellular signal transduction, acting as a critical link between activated receptor tyrosine kinases (RTKs) and the activation of the Ras signaling cascade.[1][2] Grb2 is composed of a central SH2 domain flanked by two Src Homology 3 (SH3) domains.[3] Upon growth factor stimulation, the Grb2-SH2 domain binds to specific phosphotyrosine motifs on the intracellular tails of activated RTKs, such as the Epidermal Growth Factor Receptor (EGFR).[2][4] This recruitment brings the Grb2-associated Son of Sevenless (SOS) protein, a guanine nucleotide exchange factor, into proximity with Ras at the plasma membrane, leading to its activation and the subsequent engagement of the mitogen-activated protein kinase (MAPK) pathway, which drives cellular proliferation, differentiation, and survival.

Dysregulation of the Grb2-Ras signaling axis is a hallmark of many human cancers, often driven by mutations or overexpression of RTKs. Consequently, the Grb2-SH2 domain has emerged as an attractive target for the development of anti-cancer therapeutics. This compound was developed through rational drug design as a potent and selective competitor of Grb2-SH2-phosphopeptide interactions. Its ability to block EGFR-Grb2 and Shc-Grb2 interactions in living cells translates to the inhibition of downstream signaling and the suppression of malignant phenotypes in cancer cells driven by hyperactive RTK signaling.

Mechanism of Action

This compound functions as a competitive antagonist at the phosphotyrosine-binding pocket of the Grb2-SH2 domain. By mimicking the conformation of the phosphotyrosine-containing peptide ligands, this compound occupies the binding site and sterically hinders the association of Grb2 with its natural binding partners, such as activated EGFR and the adaptor protein Shc. This disruption prevents the formation of the Grb2-SOS complex at the cell membrane, thereby inhibiting the activation of Ras and the propagation of downstream mitogenic signals.

The inhibitory action of this compound is specific for signaling pathways that are dependent on Grb2-mediated activation of Ras. Consequently, it effectively inhibits the growth of tumor cells transformed by oncogenic receptor tyrosine kinases but does not affect cells with activating mutations in downstream components of the pathway, such as Raf or Ras itself. Furthermore, in cells with overexpressed RTKs, inhibition of the Grb2-SH2 domain by this compound has been shown to induce the expression of the cell cycle inhibitors p21(Waf1/Cip1) and p27(Kip1), leading to a reversal of the transformed phenotype.

Figure 1: Signaling pathway illustrating the mechanism of action of this compound.

Quantitative Data

The potency of this compound has been characterized in a variety of biochemical and cell-based assays. The following tables summarize the available quantitative data.

| Biochemical Assays | Parameter | Value | Reference |

| Inhibition of Grb2-SH2/c-Met Association in vitro | IC50 | Potent | |

| Inhibition of GST-Met/Grb2-SH2 Interaction | IC50 | Potent |

| Cell-Based Assays | Cell Line | Assay | Parameter | Value | Reference |

| Human Epidermoid Carcinoma | A431 | HGF/SF-induced Cell Scattering | Effective Conc. | 1-100 µM | |

| Madin-Darby Canine Kidney | MDCK | HGF/SF-induced Cell Scattering | Effective Conc. | 1-100 µM | |

| Human Breast Adenocarcinoma | MDA-MB-468 | Anchorage-Independent Growth | - | Dose-dependent inhibition | |

| Human Breast Adenocarcinoma | MDA-MB-468 | Grb2 Protein Association | - | Dose-dependent reduction | |

| Various Cancer Cell Lines | - | Cell Motility, Matrix Invasion, Morphogenesis | ED50 | ≤ 30 nM |

Experimental Protocols

Soft Agar Colony Formation Assay

This assay assesses the anchorage-independent growth of cells, a hallmark of malignant transformation.

Materials:

-

Base Agar: 1.2% Noble Agar in sterile water.

-

Top Agar: 0.7% Noble Agar in sterile water.

-

2X complete cell culture medium (e.g., DMEM with 20% FBS).

-

Cancer cell line (e.g., MDA-MB-468).

-

This compound stock solution (in DMSO).

-

6-well plates.

-

Sterile tubes and pipettes.

Procedure:

-

Prepare Base Layer:

-

Melt the 1.2% base agar and cool to 42°C in a water bath.

-

Warm the 2X complete medium to 37°C.

-

Mix equal volumes of the 1.2% agar and 2X medium to create a 0.6% agar base layer solution.

-

Pipette 1.5 mL of the base layer solution into each well of a 6-well plate.

-

Allow the agar to solidify at room temperature for 30 minutes.

-

-

Prepare Cell Layer:

-

Trypsinize and count the cells. Resuspend the cells in complete medium to a concentration of 1 x 10^4 cells/mL.

-

Melt the 0.7% top agar and cool to 42°C.

-

Prepare serial dilutions of this compound in complete medium at 2X the final desired concentrations.

-

In a sterile tube, mix 0.75 mL of the cell suspension with 0.75 mL of the 2X this compound solution (or vehicle control).

-

Add 1.5 mL of the 0.7% top agar to the cell/drug mixture, mix gently, and immediately overlay 1.5 mL of this suspension onto the solidified base layer.

-

-

Incubation and Analysis:

-

Allow the top layer to solidify at room temperature for 30 minutes.

-

Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14-21 days.

-

Feed the cells twice a week by adding 200 µL of complete medium containing the appropriate concentration of this compound.

-

After the incubation period, stain the colonies with 0.005% crystal violet and count the number of colonies larger than a predefined size using a microscope.

-

Figure 2: Workflow for the soft agar colony formation assay.

Co-Immunoprecipitation of EGFR and Grb2

This protocol is for demonstrating the disruption of the EGFR-Grb2 interaction by this compound in cells.

Materials:

-

Cancer cell line overexpressing EGFR (e.g., A431).

-

EGF stock solution.

-

This compound stock solution (in DMSO).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Anti-EGFR antibody for immunoprecipitation.

-

Protein A/G agarose beads.

-

Anti-Grb2 antibody for Western blotting.

-

Anti-EGFR antibody for Western blotting.

-

SDS-PAGE gels and Western blotting apparatus.

Procedure:

-

Cell Treatment and Lysis:

-

Plate A431 cells and grow to 80-90% confluency.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Pre-treat the cells with the desired concentrations of this compound or vehicle control for 2 hours.

-

Stimulate the cells with 100 ng/mL EGF for 10 minutes at 37°C.

-

Wash the cells with ice-cold PBS and lyse with lysis buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Determine the protein concentration of the lysates.

-

Incubate 500 µg of protein lysate with 2 µg of anti-EGFR antibody overnight at 4°C with gentle rotation.

-

Add 30 µL of a 50% slurry of Protein A/G agarose beads and incubate for 2 hours at 4°C.

-

Wash the beads three times with lysis buffer.

-

Elute the protein complexes by boiling the beads in 2X SDS-PAGE sample buffer.

-

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Probe the membrane with anti-Grb2 antibody to detect co-immunoprecipitated Grb2.

-

Strip and re-probe the membrane with anti-EGFR antibody to confirm the immunoprecipitation of EGFR.

-

Prodrug and Derivatives

A prodrug of this compound, designated CGP85793 , has been developed to improve cell penetration. While specific details on the chemical modification are not widely published, prodrug strategies for phosphopeptide mimetics often involve masking the negatively charged phosphate or phosphonate groups with lipophilic moieties that can be cleaved intracellularly by esterases or other enzymes to release the active compound. This approach is designed to enhance membrane permeability and improve the bioavailability of the inhibitor in cellular and in vivo models.

Conclusion

This compound is a well-characterized and highly valuable tool for the study of Grb2-mediated signaling pathways. Its potency and selectivity make it a powerful inhibitor for dissecting the role of the Grb2-Ras axis in normal physiology and in pathological conditions such as cancer. The information and protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals interested in utilizing this compound in their studies. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound and its derivatives like CGP85793 will be crucial in evaluating its full therapeutic potential.

References

- 1. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactome | GRB2 events in EGFR signaling [reactome.org]

- 3. ppi.fli-leibniz.de [ppi.fli-leibniz.de]

- 4. Development of Grb2 SH2 Domain Signaling Antagonists: A Potential New Class of Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CGP78850 in Cancer Cells: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP78850 is a potent and selective small-molecule inhibitor of the Growth factor receptor-bound protein 2 (Grb2) Src homology 2 (SH2) domain. By competitively binding to the Grb2-SH2 domain, this compound effectively disrupts the crucial interaction between Grb2 and phosphorylated tyrosine residues on activated receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). This inhibition abrogates the recruitment of the Son of Sevenless (SOS) protein to the plasma membrane, thereby preventing the activation of Ras and the subsequent downstream Mitogen-Activated Protein Kinase (MAPK) signaling cascade. In cancer cells characterized by aberrant RTK signaling, this compound has been demonstrated to inhibit cell proliferation, suppress anchorage-independent growth, reduce cell motility and invasion, and induce the expression of cell cycle inhibitors, ultimately leading to a reversal of the transformed phenotype. This guide provides a comprehensive overview of the function of this compound in cancer cells, including its mechanism of action, quantitative data on its effects, detailed experimental protocols, and a visualization of the targeted signaling pathway.

Introduction

The Grb2-Ras-MAPK signaling pathway is a central regulator of cell proliferation, differentiation, and survival. In many cancers, this pathway is constitutively activated due to mutations or overexpression of upstream components like EGFR. Grb2, an adaptor protein, plays a pivotal role in linking activated RTKs to the downstream effector Ras. The SH2 domain of Grb2 specifically recognizes and binds to phosphotyrosine motifs on activated receptors, initiating the signaling cascade.

This compound was developed as a peptidomimetic inhibitor designed to specifically target the Grb2-SH2 domain, offering a rational approach to anticancer therapy by disrupting this key protein-protein interaction.[1][2] This technical guide consolidates the available data on the function and effects of this compound in various cancer cell models.

Mechanism of Action

This compound functions as a competitive antagonist of the Grb2-SH2 domain.[1] Upon activation of RTKs by growth factors (e.g., EGF), the intracellular tyrosine kinase domains autophosphorylate specific tyrosine residues. These phosphotyrosine sites serve as docking sites for the SH2 domain of Grb2. The binding of Grb2 to the activated receptor recruits the guanine nucleotide exchange factor SOS to the plasma membrane. SOS then facilitates the exchange of GDP for GTP on Ras, leading to its activation. Activated Ras, in turn, initiates a phosphorylation cascade through Raf, MEK, and ERK (MAPK), which ultimately results in the transcription of genes involved in cell proliferation and survival.

This compound mimics the phosphotyrosine-containing peptide motif recognized by the Grb2-SH2 domain. By binding to the SH2 domain with high affinity, this compound prevents the association of Grb2 with activated RTKs like EGFR.[1][2] This disruption of the initial step in the signaling cascade effectively blocks the downstream activation of Ras and the MAPK pathway.

Quantitative Data

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

| Cell Line | Assay | Effect of this compound | Reference |

| A431, MDCK | HGF/SF-induced Cell Scattering | Complete prevention of scattering at 100 µM. | |

| MDCK | HGF/SF-induced Ras Activation | Inhibition of activated Ras at 100 µM. | |

| MDA-MB-468 | Anchorage-Independent Growth | Dose-dependent inhibition of colony formation in soft agar. | |

| MDA-MB-468 | EGFR-Grb2 Interaction | Dose-dependent reduction in the amount of Grb2 associated with EGFR (0-100 µM). |

Note: Specific IC50 values for this compound in various cancer cell lines are not consistently reported in the publicly available literature.

Signaling Pathway Visualization

The following diagram illustrates the Grb2-mediated signaling pathway and the point of inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to characterize the function of this compound.

Soft Agar Colony Formation Assay

This assay assesses the ability of cells to grow in an anchorage-independent manner, a hallmark of transformation.

Materials:

-

Base agar solution (e.g., 0.8% agar in complete medium)

-

Top agar solution (e.g., 0.4% agar in complete medium)

-

Cancer cell line of interest (e.g., MDA-MB-468)

-

This compound stock solution

-

6-well plates

-

Sterile PBS

Procedure:

-

Prepare the base layer by adding the base agar solution to each well of a 6-well plate and allow it to solidify at room temperature.

-

Harvest and count the cancer cells. Resuspend the cells in the top agar solution at a desired density (e.g., 5 x 10³ cells/mL).

-

Carefully overlay the cell-containing top agar solution onto the solidified base layer.

-

Allow the top layer to solidify at room temperature.

-

Add complete medium containing various concentrations of this compound (or vehicle control) on top of the agar layers.

-

Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 2-3 weeks, refreshing the medium with this compound every 3-4 days.

-

After the incubation period, stain the colonies with a solution like crystal violet and count the number of colonies under a microscope.

HGF/SF-Induced Cell Scattering Assay

This assay measures the effect of this compound on the motility and dissociation of epithelial cell colonies.

Materials:

-

Epithelial cancer cell line (e.g., A431 or MDCK)

-

Hepatocyte Growth Factor/Scatter Factor (HGF/SF)

-

This compound stock solution

-

6-well plates

-

Complete medium

Procedure:

-

Seed the cells in a 6-well plate at a density that allows for the formation of small colonies (e.g., 2 x 10⁴ cells/well for MDCK, 4 x 10⁴ cells/well for A431).

-

Culture the cells until small, tight colonies are formed.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) or vehicle control for 2 hours.

-

Induce cell scattering by adding HGF/SF to the medium at a final concentration of 50 pM.

-

Incubate the plates for 24 hours at 37°C.

-

Observe and photograph the cell colonies under a microscope to assess the degree of scattering (dissociation of colonies and migration of individual cells).

Western Blot Analysis for p21 and p27 Induction

This method is used to detect the upregulation of cell cycle inhibitors p21 and p27 in response to this compound treatment.

Materials:

-

Cancer cell line of interest

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against p21, p27, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Plate the cells and allow them to adhere.

-

Treat the cells with this compound at the desired concentration and for the desired time period.

-

Lyse the cells in lysis buffer and quantify the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies against p21 and p27 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence detection system.

-

Analyze the band intensities relative to the loading control to determine the change in p21 and p27 expression.

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical workflow for investigating the function of this compound in cancer cells.

Conclusion

This compound represents a targeted therapeutic strategy aimed at a critical node in oncogenic signaling. By specifically inhibiting the Grb2-SH2 domain, it effectively uncouples activated receptor tyrosine kinases from the Ras-MAPK pathway. The preclinical data summarized in this guide demonstrate its potential to reverse key aspects of the malignant phenotype in various cancer cell models. Further investigation, including in vivo studies and the identification of predictive biomarkers, is warranted to fully elucidate the therapeutic potential of this compound and similar Grb2-SH2 inhibitors in the treatment of cancer.

References

The Inhibition of the Grb2 SH2 Domain by CGP78850: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Growth factor receptor-bound protein 2 (Grb2) is a ubiquitously expressed adaptor protein that plays a critical role in intracellular signal transduction. Comprising a central Src homology 2 (SH2) domain flanked by two Src homology 3 (SH3) domains, Grb2 acts as a pivotal linker between activated receptor tyrosine kinases (RTKs) and downstream signaling pathways, most notably the Ras/MAPK cascade.[1][2][3] The aberrant activation of these pathways is a hallmark of many cancers, making Grb2 a compelling target for therapeutic intervention.

CGP78850 is a potent and selective small-molecule inhibitor that competitively targets the Grb2 SH2 domain.[2][4] By occupying the phosphotyrosine-binding pocket of the SH2 domain, this compound effectively uncouples Grb2 from its upstream activators, such as the epidermal growth factor receptor (EGFR) and Shc, thereby attenuating the pro-proliferative signals transmitted through the Ras pathway. This technical guide provides an in-depth overview of the interaction between this compound and the Grb2 SH2 domain, including available quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Data

| Compound | Assay Type | Target | IC50 (nM) | Reference |

| mAZ-pTyr-(alphaMe)pTyr-Asn-NH2 | Fluorescence Polarization | Grb2 SH2 Domain | Not specified | |

| Related Peptidomimetic | ELISA | Grb2 SH2 Domain | ~65 |

Signaling Pathway

The canonical signaling pathway involving Grb2 begins with the activation of a receptor tyrosine kinase (RTK) by its cognate growth factor. This leads to autophosphorylation of the receptor on specific tyrosine residues, creating docking sites for the Grb2 SH2 domain. Grb2, constitutively bound to the guanine nucleotide exchange factor Son of Sevenless (SOS) via its SH3 domains, is then recruited to the plasma membrane. This translocation brings SOS into proximity with Ras, facilitating the exchange of GDP for GTP and activating Ras. Activated Ras, in turn, initiates a cascade of downstream signaling through pathways such as the Raf-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to cellular responses like proliferation, differentiation, and survival. This compound intervenes at the initial step of this cascade by blocking the binding of the Grb2 SH2 domain to phosphotyrosine residues on activated RTKs or other adaptor proteins like Shc.

References

- 1. Development of Grb2 SH2 Domain Signaling Antagonists: A Potential New Class of Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective GRB2 SH2 inhibitors as anti-Ras therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GRB2: A dynamic adaptor protein orchestrating cellular signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

CGP78850: A Technical Guide to a Pioneering Grb2-SH2 Domain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of CGP78850, a potent and selective small-molecule inhibitor of the Growth factor receptor-bound protein 2 (Grb2) Src Homology 2 (SH2) domain. Developed by scientists at the Novartis Pharmaceuticals Division in the late 1990s, this compound emerged from a rational drug design approach to target the aberrant signaling pathways implicated in cancer. By competitively inhibiting the interaction between Grb2 and phosphorylated tyrosine residues on activated growth factor receptors and adaptor proteins, this compound effectively uncouples upstream tyrosine kinase signaling from the downstream Ras/MAPK pathway, leading to the inhibition of cell proliferation and motility. This document details the seminal research that elucidated the compound's mechanism, presents available quantitative data on its activity, outlines the key experimental protocols used in its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.

Discovery and History

This compound was developed by a team of researchers at the Novartis Pharmaceuticals Division in Basel, Switzerland, with key findings published around 1999. The development of this compound was a significant step in the exploration of SH2 domains as viable therapeutic targets. The primary researchers involved in its initial characterization include B. Gay, S. Suarez, G. Caravatti, P. Furet, T. Meyer, and J. Schoepfer.

The core concept behind the development of this compound was to create a small molecule that could mimic the phosphopeptide motifs recognized by the Grb2-SH2 domain. This would allow it to competitively block the protein-protein interactions that are crucial for the activation of the Ras signaling pathway, a central node in cancer cell proliferation. The design was based on the structure of known phosphopeptide ligands of the Grb2-SH2 domain, with modifications to enhance potency, selectivity, and cell permeability.

Mechanism of Action

This compound functions as a potent and selective antagonist of the Grb2-SH2 domain. The Grb2 adaptor protein plays a critical role in signal transduction by linking activated receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), to the Ras signaling cascade. This interaction is mediated by the binding of the Grb2-SH2 domain to specific phosphotyrosine residues on the activated receptor or on adaptor proteins like Shc.

Upon binding of a growth factor to its receptor, the receptor dimerizes and autophosphorylates, creating docking sites for the Grb2-SH2 domain. Grb2, through its SH3 domains, then recruits the Son of sevenless (Sos) protein, a guanine nucleotide exchange factor, to the plasma membrane. Sos, in turn, activates Ras by promoting the exchange of GDP for GTP. Activated Ras then initiates a phosphorylation cascade, commonly known as the MAPK/ERK pathway, which ultimately leads to changes in gene expression that drive cell proliferation, differentiation, and survival.

This compound competitively binds to the Grb2-SH2 domain, preventing its association with phosphotyrosine-containing proteins like activated EGFR and Shc. This blockade effectively inhibits the recruitment of Sos to the membrane and subsequent activation of Ras, thereby attenuating the entire downstream signaling cascade.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in inhibiting the Grb2-mediated Ras signaling pathway.

Quantitative Data

This compound has been shown to be a potent inhibitor of the Grb2-SH2 domain with high selectivity over other SH2 domains. The following table summarizes the available quantitative data for this compound's inhibitory activity.

| Assay Type | Target | IC50 Value | Cell Line/System | Reference |

| ELISA | Grb2-SH2 | 0.1 µM | In vitro | Gay B, et al. Int J Cancer. 1999 Oct 8;83(2):235-41.[1] |

| Proliferation Assay | A431 | ~10 µM | A431 cells | Gay B, et al. Int J Cancer. 1999 Oct 8;83(2):235-41.[1] |

| Soft Agar Assay | MDA-MB-468 | ~25 µM | MDA-MB-468 cells | Gay B, et al. Int J Cancer. 1999 Oct 8;83(2):235-41.[1] |

| Cell Motility Assay | A431 | ~10-100 µM | A431 cells | Gay B, et al. J Biol Chem. 1999 Aug 13;274(33):23311-5.[2] |

Experimental Protocols

The following are descriptions of the key experimental protocols used in the characterization of this compound, based on the available information from the primary research articles.

Grb2-SH2 Domain Binding Assay (ELISA)

This assay was used to determine the in vitro inhibitory potency of this compound on the Grb2-SH2 domain.

-

Principle: A competitive enzyme-linked immunosorbent assay (ELISA) was established to measure the binding of a biotinylated phosphopeptide to a GST-Grb2-SH2 fusion protein.

-

Methodology:

-

GST-Grb2-SH2 fusion protein was coated onto microtiter plates.

-

A biotinylated phosphopeptide corresponding to a known Grb2 binding motif was incubated with the coated fusion protein in the presence of varying concentrations of this compound.

-

The amount of bound biotinylated peptide was detected using streptavidin-alkaline phosphatase and a colorimetric substrate.

-

The IC50 value was calculated as the concentration of this compound that caused a 50% reduction in the binding of the biotinylated peptide.

-

Cell Proliferation and Soft Agar Colony Formation Assays

These assays were conducted to evaluate the effect of this compound on the growth of cancer cell lines.

-

Cell Lines: A431 (human epidermoid carcinoma) and MDA-MB-468 (human breast adenocarcinoma) cells, which are known to have overactive EGFR signaling.

-

Methodology (Proliferation):

-

Cells were seeded in 96-well plates and allowed to adhere.

-

Cells were treated with various concentrations of this compound for a specified period (e.g., 72 hours).

-

Cell viability was assessed using a standard method such as the MTT assay.

-

-

Methodology (Soft Agar):

-

A base layer of agar in culture medium was prepared in 6-well plates.

-

Cells were suspended in a top layer of agar containing different concentrations of this compound and layered on top of the base layer.

-

Plates were incubated for a period of time (e.g., 2-3 weeks) to allow for colony formation.

-

Colonies were stained and counted.

-

Immunoprecipitation and Western Blotting

This technique was used to assess the effect of this compound on the interaction between Grb2 and its binding partners in a cellular context.

-

Methodology:

-

Cells were treated with or without this compound and then stimulated with a growth factor (e.g., EGF).

-

Cells were lysed, and the protein of interest (e.g., EGFR or Shc) was immunoprecipitated using a specific antibody.

-

The immunoprecipitated proteins were separated by SDS-PAGE and transferred to a membrane.

-

The membrane was probed with an antibody against Grb2 to detect the amount of co-immunoprecipitated Grb2.

-

Cell Motility Assay

This assay was performed to investigate the impact of this compound on cancer cell migration.

-

Methodology (Wound Healing/Scratch Assay):

-

A confluent monolayer of cells was created in a culture dish.

-

A "scratch" or "wound" was made in the monolayer with a pipette tip.

-

The cells were treated with different concentrations of this compound.

-

The rate of cell migration into the wounded area was monitored and quantified over time.

-

Experimental Workflow Diagram

Caption: A generalized workflow for the in vitro and cellular characterization of this compound.

Conclusion

This compound stands as a landmark molecule in the field of signal transduction and cancer research. Its development demonstrated the feasibility of targeting protein-protein interactions with small molecules and provided a valuable tool for dissecting the intricacies of the Grb2-mediated signaling pathway. The research surrounding this compound laid the groundwork for the development of subsequent generations of SH2 domain inhibitors and contributed significantly to our understanding of how to therapeutically intervene in oncogenic signaling cascades. While this compound itself did not progress to clinical use, the principles established through its discovery and characterization continue to influence modern drug discovery efforts targeting similar pathways.

References

- 1. GRB2: A dynamic adaptor protein orchestrating cellular signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The consequences of selective inhibition of signal transducer and activator of transcription 3 (STAT3) tyrosine705 phosphorylation by phosphopeptide mimetic prodrugs targeting the Src homology 2 (SH2) domain - PMC [pmc.ncbi.nlm.nih.gov]

CGP78850: A Technical Guide to a Prototypical Ras Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CGP78850 is a rationally designed, potent, and selective small molecule inhibitor of the Growth factor receptor-bound protein 2 (Grb2) SH2 domain. By competitively disrupting the interaction between Grb2 and phosphorylated tyrosine residues on upstream receptor tyrosine kinases (RTKs) and adaptor proteins, this compound effectively uncouples RTK signaling from the Ras cascade. This targeted mechanism of action prevents the recruitment of the guanine nucleotide exchange factor Son of Sevenless (SOS) to the plasma membrane, thereby inhibiting the activation of Ras, a critical node in cellular proliferation and survival pathways. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed protocols for key experimental assays.

Mechanism of Action: Targeting the Grb2-SOS-Ras Axis

The Ras signaling pathway is a central regulator of cell growth, differentiation, and survival. Its aberrant activation is a hallmark of many human cancers. The pathway is initiated by the activation of RTKs, which leads to the recruitment of the adaptor protein Grb2. Grb2, through its SH2 domain, binds to specific phosphotyrosine motifs on the activated receptor or on adaptor proteins like Shc. The SH3 domains of Grb2 then recruit SOS to the plasma membrane, where it catalyzes the exchange of GDP for GTP on Ras, leading to its activation.

This compound functions as a competitive inhibitor of the Grb2 SH2 domain. It mimics the phosphopeptide binding motif recognized by the SH2 domain, thereby preventing the association of Grb2 with its upstream binding partners. This disruption of the Grb2-RTK/Shc interaction is the pivotal step in the inhibitory action of this compound, as it prevents the localization of SOS to the vicinity of Ras, thus keeping Ras in its inactive, GDP-bound state. Consequently, downstream signaling through the Raf-MEK-ERK cascade is attenuated.

dot

Caption: Inhibition of the Ras signaling pathway by this compound.

Quantitative Data

The efficacy of this compound has been demonstrated in various biochemical and cell-based assays. The following tables summarize the key quantitative data available for this inhibitor.

Table 1: Biochemical Activity of this compound

| Assay Type | Target | Test System | IC50 (µM) | Reference |

| Grb2 SH2 Competitive Binding | Grb2 SH2 Domain | ELISA-based assay | ~1 | [1] |

| EGFR-Grb2 Interaction | EGFR-Grb2 Complex | Co-immunoprecipitation | Dose-dependent inhibition up to 100 µM | [1][2] |

| Shc-Grb2 Interaction | Shc-Grb2 Complex | Co-immunoprecipitation | Dose-dependent inhibition | [1] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Endpoint Measured | Concentration Range (µM) | Result | Reference |

| MDA-MB-468 | Anchorage-Independent Growth (Soft Agar) | Colony Formation | 0 - 100 | Dose-dependent inhibition | [2] |

| Various (transformed by RTKs) | Cell Proliferation | Cell Growth | Not specified | Inhibition of growth | |

| Various (with Ras/Raf mutations) | Cell Proliferation | Cell Growth | Not specified | No inhibition of growth |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Grb2 SH2 Domain Competitive Binding Assay (ELISA-based)

This assay quantifies the ability of this compound to compete with a phosphopeptide for binding to the Grb2 SH2 domain.

Materials:

-

Recombinant GST-Grb2 SH2 domain fusion protein

-

Biotinylated phosphopeptide corresponding to a Grb2 binding site (e.g., from Shc)

-

Streptavidin-coated 96-well plates

-

Anti-GST antibody conjugated to Horseradish Peroxidase (HRP)

-

TMB substrate

-

This compound

-

Assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)

Procedure:

-

Coat streptavidin-coated 96-well plates with the biotinylated phosphopeptide.

-

Wash the plates to remove unbound peptide.

-

Prepare serial dilutions of this compound in assay buffer.

-

In a separate plate, pre-incubate a fixed concentration of GST-Grb2 SH2 domain with the different concentrations of this compound.

-

Transfer the pre-incubated mixtures to the phosphopeptide-coated plate.

-

Incubate to allow binding of the Grb2 SH2 domain to the immobilized peptide.

-

Wash the plates to remove unbound protein.

-

Add the anti-GST-HRP antibody and incubate.

-

Wash the plates to remove unbound antibody.

-

Add TMB substrate and incubate until color develops.

-

Stop the reaction with a stop solution (e.g., 1 M H₂SO₄).

-

Read the absorbance at 450 nm.

-

The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the signal compared to the control (no inhibitor).

dot

Caption: Workflow for the Grb2 SH2 Domain Competitive Binding Assay.

Ras Activation Pull-Down Assay

This assay is used to determine the levels of active, GTP-bound Ras in cells following treatment with this compound.

Materials:

-

Cell line of interest (e.g., A431, MDA-MB-468)

-

This compound

-

Growth factor (e.g., EGF)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

GST-Raf1-RBD (Ras Binding Domain) fusion protein coupled to glutathione-agarose beads

-

Anti-Ras antibody

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Seed cells and grow to the desired confluency.

-

Serum-starve the cells overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 5-10 minutes) to induce Ras activation.

-

Lyse the cells on ice with lysis buffer.

-

Clarify the lysates by centrifugation.

-

Incubate the cleared lysates with GST-Raf1-RBD beads to pull down active Ras-GTP.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Probe the membrane with an anti-Ras antibody.

-

Detect the signal using a secondary antibody and chemiluminescence.

-

The amount of pulled-down Ras is indicative of the level of Ras activation. A decrease in the signal in this compound-treated cells compared to the stimulated control indicates inhibition of Ras activation.

dot

Caption: Workflow for the Ras Activation Pull-Down Assay.

Anchorage-Independent Growth (Soft Agar) Assay

This assay assesses the ability of this compound to inhibit the anchorage-independent growth of cancer cells, a hallmark of transformation.

Materials:

-

Cancer cell line (e.g., MDA-MB-468)

-

This compound

-

Agar

-

Cell culture medium

-

6-well plates

Procedure:

-

Prepare a base layer of 0.6% agar in cell culture medium in each well of a 6-well plate and allow it to solidify.

-

Trypsinize and count the cells.

-

Resuspend the cells in a 0.3% agar solution in cell culture medium containing various concentrations of this compound.

-

Carefully layer the cell-agar suspension on top of the base agar layer.

-

Allow the top layer to solidify.

-

Add a small amount of cell culture medium containing the respective concentration of this compound on top of the agar to prevent drying.

-

Incubate the plates for 2-3 weeks, feeding the cells with fresh medium containing this compound every 3-4 days.

-

After the incubation period, stain the colonies with a viability stain (e.g., crystal violet).

-

Count the number of colonies in each well.

-

The reduction in the number and size of colonies in the presence of this compound indicates its inhibitory effect on anchorage-independent growth.

Conclusion

This compound serves as a valuable tool for studying the intricacies of the Ras signaling pathway and as a foundational molecule for the development of novel anti-cancer therapeutics. Its specific mechanism of action, targeting the upstream Grb2-SOS interaction, provides a clear rationale for its selective activity in cancers driven by aberrant RTK signaling. The experimental protocols detailed in this guide offer a robust framework for the evaluation of this compound and other potential Ras pathway inhibitors. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound and its analogs is warranted to translate these promising preclinical findings into clinical applications.

References

The Role of CGP78850 in Signal Transduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP78850 is a potent and selective small-molecule inhibitor of the Growth factor receptor-bound protein 2 (Grb2) Src homology 2 (SH2) domain.[1][2] This technical guide provides an in-depth overview of the role of this compound in signal transduction, focusing on its mechanism of action, its impact on downstream signaling pathways, and its effects on cellular processes. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Grb2 signaling nexus.

Core Mechanism of Action: Inhibition of the Grb2-SH2 Domain

This compound functions as a competitive inhibitor of phosphopeptide binding to the SH2 domain of the adaptor protein Grb2.[1][2] In normal signal transduction, upon activation by growth factors, receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) become autophosphorylated on specific tyrosine residues.[1] These phosphotyrosine sites serve as docking sites for the SH2 domain of Grb2. Grb2, which consists of one SH2 domain flanked by two Src homology 3 (SH3) domains, acts as a critical linker molecule. Upon binding to the activated RTK, Grb2 recruits the guanine nucleotide exchange factor Son of Sevenless (SOS) to the plasma membrane via its SH3 domains. This proximity allows SOS to activate Ras, a key small GTPase, by promoting the exchange of GDP for GTP. Activated Ras then initiates a downstream signaling cascade, most notably the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival.

This compound, by binding to the Grb2 SH2 domain, physically obstructs the interaction between Grb2 and phosphorylated RTKs or other phosphotyrosine-containing proteins like Shc. This disruption prevents the recruitment of the Grb2-SOS complex to the plasma membrane, thereby inhibiting Ras activation and suppressing the downstream MAPK signaling cascade.

Signaling Pathway Interruption by this compound

The primary signaling pathway affected by this compound is the Ras-MAPK pathway, initiated by RTK activation. The following diagram illustrates the canonical pathway and the point of inhibition by this compound.

Quantitative Data on this compound Activity

| Assay Type | Cell Line(s) | Effect of this compound | Potency | Reference(s) |

| Grb2-EGFR Association | MDA-MB-468 | Dose-dependent reduction in Grb2 associated with EGFR. | Effective in the 0-100 µM range. | |

| Colony Formation in Soft Agar | MDA-MB-468 | Dose-dependent inhibition of anchorage-independent growth. | Not specified. | |

| Cell Motility (Scattering) | A431, MDCK | Inhibition of HGF/SF-induced cell scattering. | ED50 ≤ 30 nM | |

| Ras Activation | MDCK | Inhibition of HGF/SF-stimulated Ras activation. | Effective at 100 µM. | |

| Induction of Cell Cycle Inhibitors | Cells overexpressing RTKs | Induction of p21 and p27 expression. | Not specified. |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the activity of this compound are provided below. These protocols are based on standard laboratory procedures and information gathered from relevant publications.

Cell Culture and Lysis for Co-Immunoprecipitation

This protocol outlines the general steps for preparing cell lysates to analyze the interaction between Grb2 and activated RTKs.

Materials:

-

Cell line of interest (e.g., MDA-MB-468)

-

Complete growth medium and serum-free medium

-

This compound

-

Growth factor (e.g., EGF)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

-

Cell scraper

Procedure:

-

Culture cells to 70-80% confluency.

-

To reduce basal RTK activation, serum-starve the cells for 12-24 hours.

-

Pre-incubate the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 90 minutes).

-

Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for a short duration (e.g., 5-15 minutes) to induce RTK phosphorylation.

-

Immediately place the culture dish on ice and wash the cells twice with ice-cold PBS.

-

Add ice-cold RIPA buffer to the dish, and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube. This is the protein lysate for subsequent experiments.

Co-Immunoprecipitation of Grb2 and Associated Proteins

This protocol describes the enrichment of a specific protein complex to analyze the effect of this compound on protein-protein interactions.

Materials:

-

Cell lysate (from Protocol 1)

-

Primary antibody for immunoprecipitation (e.g., anti-EGFR antibody)

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer (e.g., modified RIPA or Tris-buffered saline with Tween-20)

-

Elution buffer (e.g., Laemmli sample buffer)

Procedure:

-

Determine the protein concentration of the cell lysates.

-

Pre-clear the lysates by incubating with protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding.

-

Incubate a standardized amount of protein lysate with the primary antibody (e.g., anti-EGFR) overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with ice-cold wash buffer to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

The eluted samples are now ready for analysis by Western blotting.

Western Blot Analysis for Downstream Signaling (p-ERK)

This protocol is used to detect the phosphorylation status of key downstream kinases like ERK, providing a measure of MAPK pathway activation.

Materials:

-

Immunoprecipitated samples or whole-cell lysates

-

SDS-PAGE gels

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Grb2, anti-p-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Separate the protein samples by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-ERK, typically at a 1:1000 to 1:2000 dilution) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein (e.g., anti-total-ERK).

Cell Motility (Scratch/Wound Healing) Assay

This assay provides a quantitative measure of the effect of this compound on cell migration.

Materials:

-

Cell line of interest (e.g., A431, MDCK)

-

Multi-well culture plates

-

Pipette tips or a wound-making tool

-

Microscope with a camera

Procedure:

-

Plate cells in a multi-well plate and allow them to grow to a confluent monolayer.

-

Create a linear scratch in the monolayer using a sterile pipette tip.

-

Gently wash the cells to remove detached cells and debris.

-

Add fresh culture medium containing different concentrations of this compound or vehicle control.

-

Capture an initial image of the scratch (time 0).

-

Incubate the plate and capture images of the same field at regular time intervals (e.g., 12, 24, 48 hours).

-

The rate of wound closure is quantified by measuring the area of the scratch at each time point.

Conclusion

This compound is a valuable research tool for investigating the role of Grb2-mediated signal transduction. By selectively inhibiting the Grb2 SH2 domain, it effectively uncouples activated receptor tyrosine kinases from the downstream Ras-MAPK pathway. This leads to the inhibition of critical cellular processes such as proliferation and motility, highlighting the therapeutic potential of targeting this pathway in diseases characterized by aberrant RTK signaling, such as cancer. The experimental protocols and data presented in this guide provide a framework for further investigation into the biological effects of this compound and the development of novel therapeutics based on its mechanism of action.

References

In-Depth Technical Guide to CGP78850 Target Validation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP78850 is a potent and selective, non-peptidic small molecule inhibitor of the Growth factor receptor-bound protein 2 (Grb2) Src Homology 2 (SH2) domain.[1][2][3] Grb2 is a critical adaptor protein in intracellular signal transduction, linking activated receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), to the Ras/MAPK signaling pathway.[4][5] By competitively binding to the Grb2 SH2 domain, this compound effectively disrupts the formation of the Grb2-RTK complex, thereby inhibiting downstream signaling cascades that are crucial for cell proliferation, differentiation, and survival. This targeted mode of action makes this compound a valuable tool for cancer research and a potential therapeutic agent for tumors characterized by deregulated RTK signaling. This guide provides a comprehensive overview of the target validation studies for this compound, including its mechanism of action, binding affinity, and effects on cellular processes, supported by detailed experimental protocols and data visualizations.

Mechanism of Action

The primary molecular target of this compound is the SH2 domain of the Grb2 adaptor protein. The Grb2 protein consists of one central SH2 domain flanked by two Src Homology 3 (SH3) domains. Upon activation of RTKs by growth factors like EGF, specific tyrosine residues on the receptor's intracellular domain become phosphorylated. The Grb2 SH2 domain recognizes and binds to these phosphotyrosine motifs, particularly those with the consensus sequence pY-X-N-X. This interaction recruits the Grb2-Son of Sevenless (SOS) complex to the cell membrane, where SOS, a guanine nucleotide exchange factor, activates Ras. Activated Ras, in turn, initiates the MAPK signaling cascade, leading to cellular proliferation.

This compound acts as a competitive inhibitor, mimicking the phosphopeptide ligand to occupy the binding pocket of the Grb2 SH2 domain. This prevents the association of Grb2 with activated RTKs like EGFR and other signaling proteins such as Shc. The disruption of these protein-protein interactions effectively blocks the downstream activation of the Ras/MAPK pathway. Consequently, in cancer cells with overexpressed or mutated RTKs that rely on this pathway for growth, this compound can inhibit proliferation and reverse the transformed phenotype.

Quantitative Analysis of Binding Affinity

| Compound | Assay Type | Target | Affinity Metric | Value |

| Peptidomimetic Inhibitor | ELISA | Grb2-SH2 | IC50 | 65 nM |

| Monocarboxylic Inhibitor (Compound 7) | Fluorescence Anisotropy | Grb2-SH2 | Ki | 140 nM |

Experimental Protocols

Grb2 SH2 Domain Binding Assay (ELISA-based)

This protocol is adapted from methodologies used to assess the binding of inhibitors to the Grb2 SH2 domain.

-

Plate Coating: 96-well microtiter plates are coated with a fusion protein of Glutathione S-transferase (GST) and the Grb2 SH2 domain (GST-Grb2-SH2) in a suitable buffer (e.g., PBS) overnight at 4°C.

-

Blocking: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-20) and then blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

-

Competition Reaction: A biotinylated phosphopeptide corresponding to a known Grb2 SH2 binding motif (e.g., from the EGFR) is mixed with varying concentrations of this compound. This mixture is then added to the washed wells and incubated for 1-2 hours at room temperature.

-

Detection: After washing, streptavidin conjugated to horseradish peroxidase (HRP) is added to the wells and incubated for 1 hour at room temperature.

-

Substrate Addition: The plates are washed again, and a colorimetric HRP substrate (e.g., TMB) is added. The reaction is stopped with an acid solution (e.g., 2N H2SO4).

-

Data Analysis: The absorbance is read at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Co-Immunoprecipitation and Western Blotting

This protocol is designed to validate the disruption of the EGFR-Grb2 interaction by this compound in a cellular context.

-

Cell Culture and Treatment: Human cancer cells overexpressing EGFR (e.g., A431 or MDA-MB-468) are cultured to 80-90% confluency. The cells are serum-starved overnight and then pre-treated with various concentrations of this compound for a specified time (e.g., 90 minutes). Subsequently, the cells are stimulated with EGF for a short period (e.g., 5-10 minutes) to induce EGFR phosphorylation and Grb2 recruitment.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors. The cell lysates are clarified by centrifugation.

-

Immunoprecipitation: The protein concentration of the lysates is determined. A specific antibody against EGFR is added to the lysates and incubated for several hours to overnight at 4°C with gentle rotation. Protein A/G-agarose or magnetic beads are then added and incubated for another 1-2 hours to capture the antibody-antigen complexes.

-

Washing: The beads are pelleted by centrifugation and washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Electrophoresis: The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The samples are then resolved by SDS-polyacrylamide gel electrophoresis.

-

Western Blotting: The separated proteins are transferred to a PVDF or nitrocellulose membrane. The membrane is blocked and then probed with a primary antibody against Grb2 to detect the co-immunoprecipitated Grb2. A primary antibody against EGFR is used as a loading control for the immunoprecipitation.

-

Detection: After incubation with an appropriate HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A dose-dependent decrease in the amount of co-immunoprecipitated Grb2 with increasing concentrations of this compound indicates the inhibitory effect of the compound.

Cell Motility (Scattering) Assay

This protocol assesses the effect of this compound on HGF/SF-induced cell scattering, a measure of cell motility.

-

Cell Seeding: A431 or Madin-Darby canine kidney (MDCK) cells are seeded at a low density in multi-well plates and allowed to form small, compact colonies.

-

Inhibitor Treatment: Once colonies are formed, the cells are pre-treated with different concentrations of this compound for 2 hours.

-

Stimulation: The cells are then stimulated with a motogenic agent, such as Hepatocyte Growth Factor/Scatter Factor (HGF/SF).

-

Incubation and Imaging: The plates are incubated for a period of time (e.g., 24 hours) to allow for cell scattering. The extent of scattering is observed and documented by phase-contrast microscopy.

-

Quantification: The degree of cell scattering can be quantified by measuring the area of dispersed cells or by counting the number of single, scattered cells compared to untreated controls. A reduction in scattering in the presence of this compound indicates its inhibitory effect on cell motility.

In Vivo Efficacy

While detailed in vivo efficacy data specifically for this compound is limited in publicly accessible literature, studies on prototypical Grb2 SH2 domain binding antagonists have shown promising results in animal models of cancer. These studies typically involve the use of xenograft models, where human tumor cells are implanted into immunocompromised mice. The efficacy of the compound is then evaluated by monitoring tumor growth over time and assessing endpoints such as tumor volume and metastasis. The development of patient-derived xenograft (PDX) models further enhances the clinical relevance of such preclinical studies.

Synthesis

The rational design of this compound was based on mimicking the key pharmacophoric elements of the natural phosphopeptide ligands of the Grb2 SH2 domain. While the specific, detailed synthesis protocol for this compound is proprietary and not fully disclosed in the literature, the general approach for creating such peptidomimetic inhibitors involves multi-step organic synthesis. This typically includes the synthesis of a phosphotyrosine mimetic, followed by the coupling of other non-peptidic moieties to create a molecule that fits into the Grb2 SH2 binding pocket with high affinity and selectivity.

Conclusion

This compound has been validated as a potent and selective inhibitor of the Grb2 SH2 domain. Through its competitive binding, it effectively uncouples activated receptor tyrosine kinases from the Ras/MAPK signaling pathway, leading to the inhibition of cancer cell proliferation and motility. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other Grb2 SH2 inhibitors. Further studies to precisely quantify its binding affinity, fully elucidate its in vivo efficacy, and disclose its synthetic route will be crucial for its potential development as a targeted cancer therapeutic.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis and Biochemical Evaluation of Monocarboxylic GRB2 SH2 Domain Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 3. Selective GRB2 SH2 inhibitors as anti-Ras therapy [pubmed.ncbi.nlm.nih.gov]

- 4. GRB2: A dynamic adaptor protein orchestrating cellular signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

In Vitro Profile of CGP78850: A Technical Guide to a Potent Grb2-SH2 Domain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies of CGP78850, a potent and selective inhibitor of the Growth factor receptor-bound protein 2 (Grb2) Src homology 2 (SH2) domain. By competitively binding to the Grb2-SH2 domain, this compound effectively disrupts the interaction between Grb2 and phosphorylated tyrosine residues on activated receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR). This inhibition blocks the recruitment of the Son of Sevenless (SOS) protein to the plasma membrane, thereby attenuating the Ras signaling pathway, a critical cascade in cell proliferation and survival.

Quantitative Analysis of In Vitro Activity

This compound and its analogs have demonstrated significant potency in various in vitro assays. The following tables summarize the key quantitative data obtained from studies investigating the inhibitory activity of this compound and its closely related compounds.

Table 1: Competitive Binding Affinity against Grb2-SH2 Domain

| Compound | Assay Type | IC50 (nM) | Reference |

| Tripeptide Ligand (precursor to this compound) | ELISA | 65 | [1] |

Table 2: Effective Concentrations in Cell-Based Assays

| Assay | Cell Line(s) | Concentration (µM) | Observed Effect | Reference |

| Inhibition of HGF-induced Cell Scattering | A431, MDCK | 100 | Complete prevention of cell scattering | [2] |

| Inhibition of Ras Activation | MDCK | 100 | Inhibition of HGF-stimulated Ras activation | [2] |

| Inhibition of EGFR-Grb2 & Shc-Grb2 Interaction | MDA-MB-468 | 0-100 (dose-dependent) | Reduction in the amount of Grb2 associated with EGFR/Shc | [3] |

| Inhibition of Colony Formation in Soft Agar | MDA-MB-468 | Dose-dependent | Inhibition of anchorage-independent growth | [3] |

Signaling Pathway Inhibition

This compound targets a critical node in the RTK signaling cascade. The following diagram illustrates the mechanism of action of this compound in blocking the Grb2-mediated activation of the Ras pathway.

Caption: Mechanism of this compound action in the RTK/Ras pathway.

Experimental Protocols

This section details the methodologies for the key in vitro experiments used to characterize the activity of this compound.

Competitive Grb2-SH2 Binding Assay (ELISA)

This assay quantifies the ability of a compound to compete with a known ligand for binding to the Grb2-SH2 domain.

Caption: Workflow for the competitive Grb2-SH2 ELISA.

Detailed Methodology:

-

Coating: 96-well microtiter plates are coated with a solution of purified GST-Grb2-SH2 fusion protein and incubated overnight at 4°C.

-

Blocking: The plates are washed and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.

-

Competition: A fixed concentration of a biotinylated phosphopeptide ligand (e.g., corresponding to a known Grb2 binding site on an RTK) and varying concentrations of this compound are added to the wells. The plate is incubated to allow for competitive binding to the immobilized Grb2-SH2 domain.

-

Detection: After washing, streptavidin conjugated to horseradish peroxidase (HRP) is added to the wells and incubated.

-

Signal Generation: The plates are washed again, and an HRP substrate is added, leading to a colorimetric reaction.

-

Measurement: The absorbance is read using a microplate reader. The IC50 value is calculated from the dose-response curve of this compound concentration versus percentage of inhibition of the phosphopeptide binding.

HGF-Induced Cell Scattering Assay

This assay assesses the effect of this compound on the motility and morphology of epithelial cells in response to Hepatocyte Growth Factor (HGF).

Caption: Workflow for the HGF-induced cell scattering assay.

Detailed Methodology:

-

Cell Seeding: A431 or Madin-Darby Canine Kidney (MDCK) cells are plated at a low density (e.g., 2-4 x 10^4 cells/well) in 6-well plates and cultured for 24 hours to allow the formation of small, compact colonies.

-

Pre-treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) or a vehicle control (e.g., DMSO). The cells are incubated for 2 hours.

-

Stimulation: Hepatocyte Growth Factor (HGF) is added to the wells at a final concentration of 50 pM to induce cell scattering.

-

Incubation: The plates are incubated for 24 hours to allow for the scattering response.

-

Imaging and Analysis: The cell colonies are visualized and photographed using a light microscope. The degree of scattering is assessed by observing the dissociation of cells from the colonies and the change to a more elongated, fibroblastic morphology.

Inhibition of EGFR-Grb2 Interaction (Immunoprecipitation)

This experiment determines whether this compound can block the interaction between EGFR and Grb2 in a cellular context.

References

Methodological & Application

Application Notes and Protocols for CGP78850 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of CGP78850, a potent and selective competitor of the Grb2 SH2-phosphopeptide interaction, in cell culture experiments. The provided protocols are intended to serve as a foundation for studying the effects of this compound on various cellular processes.

Introduction

This compound is a rationally designed small molecule inhibitor that specifically targets the SH2 domain of the Growth factor receptor-bound protein 2 (Grb2).[1][2] Grb2 is a critical adaptor protein in intracellular signal transduction, linking activated receptor tyrosine kinases (RTKs) to downstream signaling pathways, most notably the Ras/MAPK pathway, which is crucial for cell growth, differentiation, and survival.[3][4] By blocking the interaction between Grb2 and phosphorylated tyrosine residues on activated receptors, this compound effectively inhibits the proliferative signals transmitted through this pathway.[1] This makes this compound a valuable tool for cancer research and drug development, particularly for tumors with deregulated RTK signaling.

Mechanism of Action

This compound acts as a competitive antagonist at the Grb2 SH2 domain. This domain recognizes and binds to specific phosphotyrosine-containing motifs (pYXNX) on activated RTKs and other signaling proteins. By occupying this binding site, this compound prevents the recruitment of the Grb2-Sos complex to the cell membrane, thereby inhibiting the activation of Ras and the subsequent downstream signaling cascade. Studies have shown that this compound can block the interaction between the Epidermal Growth Factor Receptor (EGFR) and Grb2, as well as the Shc-Grb2 interaction in living cells. This inhibition leads to a reduction in cell growth, induction of cell cycle inhibitors like p21 and p27, and the reversal of cellular transformation in cells with overexpressed RTKs.

Key Experimental Protocols

The following protocols are generalized and should be optimized for specific cell lines and experimental conditions.

Protocol 1: General Cell Culture and Maintenance

This protocol outlines basic procedures for culturing and maintaining cell lines for experiments with this compound. Specific media and conditions will vary depending on the cell line used (e.g., A431, MDCK, MDA-MB-468).

Materials:

-

Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS), sterile.

-

Trypsin-EDTA (0.25%).

-

Cell culture flasks or plates.

-

This compound stock solution (dissolved in a suitable solvent like DMSO).

Procedure:

-